molecular formula C9H11ClN2 B13534235 4-(Azetidin-3-yl)-2-chloro-6-methylpyridine

4-(Azetidin-3-yl)-2-chloro-6-methylpyridine

Cat. No.: B13534235
M. Wt: 182.65 g/mol
InChI Key: RWMHQFHKVJSPNI-UHFFFAOYSA-N
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Description

4-(Azetidin-3-yl)-2-chloro-6-methylpyridine is a heterocyclic organic compound that features a pyridine ring substituted with an azetidine group, a chlorine atom, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azetidin-3-yl)-2-chloro-6-methylpyridine typically involves the formation of the azetidine ring followed by its attachment to the pyridine ring. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates .

Industrial Production Methods

Industrial production methods for this compound may involve scalable and green synthetic routes. For example, the use of commercially available and low-cost starting materials, along with green oxidation reactions in microchannel reactors, can yield important quaternary heterocyclic intermediates .

Chemical Reactions Analysis

Types of Reactions

4-(Azetidin-3-yl)-2-chloro-6-methylpyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or carbon atoms.

    Cycloaddition Reactions: The azetidine ring can be involved in cycloaddition reactions, forming larger ring systems.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridine derivatives, while cycloaddition reactions can produce complex heterocyclic structures.

Mechanism of Action

The mechanism of action of 4-(Azetidin-3-yl)-2-chloro-6-methylpyridine involves its interaction with specific molecular targets and pathways. The azetidine ring can act as a conformationally restricted component, influencing the compound’s binding affinity and selectivity for its targets . The pyridine ring can participate in hydrogen bonding and π-π interactions, further modulating the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Azetidin-3-yl)-2-chloro-6-methylpyridine is unique due to the presence of both the azetidine and pyridine rings, along with the chlorine and methyl substituents. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H11ClN2

Molecular Weight

182.65 g/mol

IUPAC Name

4-(azetidin-3-yl)-2-chloro-6-methylpyridine

InChI

InChI=1S/C9H11ClN2/c1-6-2-7(3-9(10)12-6)8-4-11-5-8/h2-3,8,11H,4-5H2,1H3

InChI Key

RWMHQFHKVJSPNI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)Cl)C2CNC2

Origin of Product

United States

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